molecular formula C15H22N2O3S B5697898 N-METHYL-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE

N-METHYL-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE

Cat. No.: B5697898
M. Wt: 310.4 g/mol
InChI Key: VNRVMONPEMEGAK-UHFFFAOYSA-N
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Description

N-METHYL-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a propanamide moiety. Piperidine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-METHYL-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-methyl-3-(4-piperidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-16-15(18)10-7-13-5-8-14(9-6-13)21(19,20)17-11-3-2-4-12-17/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRVMONPEMEGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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